molecular formula C12H14N2O2 B2751544 N-benzyl-N'-cyclopropylethanediamide CAS No. 429623-79-0

N-benzyl-N'-cyclopropylethanediamide

Cat. No.: B2751544
CAS No.: 429623-79-0
M. Wt: 218.256
InChI Key: HTQCAQBZWBWNGT-UHFFFAOYSA-N
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Description

N-benzyl-N’-cyclopropylethanediamide is a chemical compound with versatile properties, making it valuable for various scientific research applications. This compound is used in drug development, catalysis, and material synthesis.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain enzymes

Mode of Action

It is likely that the compound interacts with its targets by binding to them, thereby inhibiting their function . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

Similar compounds have been found to affect certain biochemical pathways . The downstream effects of these interactions are complex and depend on the specific targets and the biological context.

Result of Action

Similar compounds have been found to cause certain effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-cyclopropylethanediamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . These methods are efficient and scalable, making them suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-cyclopropylethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, benzylic oxidation can be achieved using potassium permanganate under acidic conditions . Additionally, the compound can undergo N-alkylation reactions with alcohols utilizing the borrowing hydrogen methodology .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogenation using nickel or rhodium catalysts.

    Substitution: Nucleophilic substitution with alkyl halides using copper catalysts.

Major Products

The major products formed from these reactions include benzoic acids, alkylated amides, and various heterocyclic compounds.

Scientific Research Applications

N-benzyl-N’-cyclopropylethanediamide is used in a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is valuable in catalysis and material synthesis, contributing to the development of new materials and industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methylethanolamine: This compound is structurally similar and is used in similar applications, such as organic synthesis and catalysis.

    N-benzyl-N-methylamine: Another related compound with applications in organic synthesis and material science.

Uniqueness

N-benzyl-N’-cyclopropylethanediamide is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its stability and makes it suitable for specific applications in drug development and catalysis.

Properties

IUPAC Name

N-benzyl-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11(12(16)14-10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQCAQBZWBWNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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